
Oligomycin
Overview
Description
Oligomycin is a macrolide antibiotic produced by Streptomyces species, primarily recognized for its role as a potent inhibitor of mitochondrial ATP synthase (F$1$F$0$-ATP synthase). It binds to the F$_0$ subunit, blocking proton translocation and thereby halting ATP synthesis . This compound exists in three major isoforms: this compound A, B, and C, with this compound A being the most extensively studied due to its higher bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the nonacosa-triene backbone through a series of aldol condensations and cyclization reactions.
- Introduction of the spiro linkage via a spirocyclization reaction.
- Functionalization of the molecule with hydroxyl groups through selective hydroxylation reactions.
- Final steps involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Additionally, large-scale purification techniques such as crystallization and distillation would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides, amines, or ethers.
Scientific Research Applications
Mitochondrial Function Studies
Oligomycin is widely used to assess mitochondrial respiration and ATP-linked respiration in various cell types. It is particularly valuable in:
- Maximal Capacity Respiration Assays : this compound is employed to measure oxygen consumption rates (OCR) and analyze mitochondrial dysfunction. For instance, in astrocytes, concentrations of 1 µM for MEF cells and 2 µM for astrocytes are standard .
- Glycolytic Activity Assessment : Studies indicate that this compound treatment can lead to increased glycolysis rates as cells adapt to reduced oxidative phosphorylation (OXPHOS). For example, treatment at 100 ng/ml has shown significant shifts in metabolic pathways across multiple cancer cell lines .
Cancer Research
This compound's ability to induce apoptosis makes it a valuable tool in cancer research. Its applications include:
- Overcoming Drug Resistance : this compound has been shown to bypass doxorubicin resistance in HepG2 cells by inhibiting P-glycoprotein activity, which is responsible for drug extrusion from cells .
- Studying Tumor Metabolism : It aids in understanding the metabolic adaptations of tumor cells under hypoxic conditions, affecting HIF-1alpha accumulation and influencing tumor growth dynamics .
Data Tables
Case Study 1: this compound's Role in Cancer Cell Metabolism
In a study involving T98G glioma cells, this compound was used to evaluate how high glycolytic activity could lead to an underestimation of maximal oxygen consumption rates (maxOCR). The findings revealed that this compound treatment resulted in a significant decrease in OCR, demonstrating its effectiveness as a metabolic inhibitor while also shedding light on compensatory glycolytic responses .
Case Study 2: Apoptosis Induction via this compound
Research demonstrated that this compound could trigger apoptosis in doxorubicin-resistant HepG2 cells by inhibiting ATP synthesis. This study highlighted this compound's potential as a therapeutic agent against multidrug-resistant cancers, emphasizing its role in targeting mitochondrial pathways critical for cell survival .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Oligomycin shares functional and structural similarities with several mitochondrial inhibitors and macrolide antibiotics. Below is a detailed comparison:
This compound vs. Antimycin A
- Target: Antimycin A inhibits mitochondrial Complex III (ubiquinol-cytochrome c reductase), while this compound targets ATP synthase .
- Mechanism : Antimycin A blocks electron transfer in the electron transport chain (ETC), increasing ROS production, whereas this compound disrupts proton flow, uncoupling ATP synthesis from ETC activity .
- Bioenergetic Effects :
- In PANC-1 pancreatic cancer cells, Antimycin A reduced ATP levels by 60%, while this compound caused a 45% reduction. Combined use led to near-complete ATP depletion .
- Antimycin A significantly lowers oxygen consumption rate (OCR) in HepG2 cells, whereas this compound reduces OCR only in cells reliant on oxidative phosphorylation .
This compound vs. Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP)
- Function: CCCP is a protonophore that uncouples ETC from ATP synthesis by dissipating the proton gradient, whereas this compound preserves the gradient but blocks ATP production .
- OCR Modulation: In T98G glioma cells, 6 µM CCCP increased OCR by 120% under normoglycemic conditions, but this effect was blunted by pre-treatment with this compound (1 µg/mL) due to glycolytic compensation .
This compound vs. Rutamycin
- Structural Similarity : Both are macrolides with a 26-membered lactone ring, but Rutamycin lacks the 2-hydroxypropyl side chain critical for this compound’s ATP synthase binding .
- Bioactivity :
- This compound A exhibits 2-fold higher antifungal activity against Candida spp. compared to Rutamycin due to stronger interactions with Glu59 in the F$_0$ subunit .
- Rutamycin derivatives show reduced cytotoxicity in mammalian cells, making them less effective for mitochondrial studies but safer for therapeutic exploration .
This compound vs. 33-Dehydrothis compound A
- Chemical Modification : 33-Dehydrothis compound A, a synthetic derivative, replaces the 33-hydroxyl group of this compound A with a ketone, altering electrostatic interactions with ATP synthase .
- Activity: The derivative shows 50% weaker binding affinity to ATP synthase and 2-fold reduced antimicrobial activity against Streptomyces fradiae . Antiproliferative effects in cancer cells are comparable, suggesting the 33-hydroxyl group is non-essential for cytotoxicity .
Data Tables
Table 1: Comparative Bioactivity of this compound and Analogues
Table 2: Effects on Mitochondrial Parameters in T98G Cells
Condition | Basal OCR (% Control) | maxOCR (% Control) | SRC (% Control) |
---|---|---|---|
This compound (1 µg/mL) | 40% | 55% | 30% |
CCCP (6 µM) | 150% | 220% | 180% |
This compound + CCCP | 35% | 90% | 50% |
Key Research Findings
Glycolytic Compensation : this compound’s inhibition of ATP synthase shifts cancer cells like T98G to glycolysis, leading to underestimation of mitochondrial capacity when using OCR assays .
Dose Dependency : Concentrations ≥0.3 µg/mL equally inhibit ATP synthase, but higher doses (3.0 µg/mL) exacerbate glycolytic artifacts .
Structural Determinants : The 2-hydroxypropyl side chain and 33-hydroxyl group in this compound A are critical for target binding and antimicrobial potency .
Biological Activity
Oligomycin is a well-studied antibiotic that is primarily recognized for its potent inhibitory effects on mitochondrial ATP synthase, a critical component of oxidative phosphorylation (OXPHOS). This compound has significant implications in various fields, including cancer research and metabolic studies, due to its ability to modulate cellular energy metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.
This compound inhibits ATP synthase by binding to its F0 subunit, blocking proton translocation across the inner mitochondrial membrane. This inhibition halts ATP synthesis, leading to a decrease in cellular ATP levels and an increase in reliance on glycolysis for energy production. The inhibition of OXPHOS can induce various metabolic adaptations in cells, particularly in cancer cells that often rely on aerobic glycolysis.
Effects on Cellular Metabolism
Research has demonstrated that this compound causes a rapid and complete inhibition of OXPHOS activity at concentrations as low as 100 ng/ml. This effect is accompanied by an increase in glycolytic activity as cells attempt to compensate for the loss of ATP production via oxidative phosphorylation. For instance, a study showed that this compound treatment led to varying degrees of glycolysis elevation across different cancer cell lines, with higher respiration levels correlating with greater increases in glycolytic flux .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | OXPHOS Inhibition (%) | Glycolysis Increase (%) | AMPK Activation |
---|---|---|---|
H1299 | 100 | 30 | Transient |
H1975 | 100 | 25 | Transient |
U87MG | 100 | 20 | None |
PC-3 | 100 | 35 | None |
Case Studies
- Cancer Cell Adaptation : A study investigated the bioenergetic adaptation of cancer cells to this compound-induced OXPHOS suppression. It was found that while this compound initially reduced ATP levels by 5-8% in OXPHOS-dependent cells, these cells managed to restore ATP levels through increased glycolysis within hours. Notably, this adaptation occurred without significant increases in cell death or alterations in cell cycle distribution .
- Underestimation of Mitochondrial Capacity : Another research highlighted that this compound's presence can lead to an underestimation of the maximal capacity of the mitochondrial electron transport system (ETS) during respirometric assays. In glioma and prostate cancer cells, this compound treatment resulted in a significant underestimation (25-45%) of spare respiratory capacity when assessing oxygen consumption rates post-treatment with protonophores like CCCP .
- Oxidative Phosphorylation Studies : Historical investigations into this compound's effects have shown that it can inhibit the oxidation of various substrates by mitochondria. For example, it was observed that this compound could completely inhibit glutamate oxidation while only partially inhibiting succinate oxidation (60-75%) depending on experimental conditions .
Implications in Research and Therapy
The ability of this compound to induce metabolic shifts makes it a valuable tool for studying cellular respiration and energy metabolism. Its role as an inhibitor allows researchers to dissect pathways involved in energy production and understand how different cell types adapt to metabolic stress.
Moreover, the findings regarding this compound's effects on cancer cell metabolism suggest potential therapeutic avenues. By targeting metabolic pathways in cancer cells that are reliant on OXPHOS, researchers can explore strategies that may enhance the efficacy of existing treatments or lead to novel therapeutic approaches.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing Oligomycin's impact on mitochondrial membrane potential in mammalian cell lines?
- Methodological Answer : Utilize concentrations of 0–50 µg/mL for 24 hours under standard culture conditions (37°C, 5% CO₂), with mitochondrial depolarization quantified via fluorescent probes like JC-1 or TMRM. Include negative controls (untreated cells) and validate results with positive controls (e.g., FCCP) . For reproducibility, document batch purity (>92%) and storage conditions (e.g., stock solutions in DMSO at −20°C) .
Q. How can researchers confirm the specificity of this compound's inhibition of ATP synthase in experimental models?
- Methodological Answer : Perform parallel experiments with ATP synthase subunit-specific inhibitors (e.g., venturicidin for F0 subunit validation) and measure ATP production via luminescent assays. Cross-validate with mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to isolate Complex V activity .
Q. What are the critical parameters for ensuring this compound stability in cell culture media during long-term treatments?
- Methodological Answer : Pre-test this compound solubility and stability in media using HPLC or LC-MS. Avoid repeated freeze-thaw cycles of stock solutions, and confirm activity via baseline ATP depletion assays over the intended treatment duration .
Advanced Research Questions
Q. How should researchers address conflicting data on this compound-induced cytotoxicity between cancer cell lines (e.g., R-HepG2 vs. HT29)?
- Methodological Answer : Conduct metabolomic profiling to compare mitochondrial reliance (e.g., OXPHOS vs. glycolysis) across cell lines. Normalize cytotoxicity data to mitochondrial mass (via citrate synthase activity) and correlate with cell-specific bioenergetic phenotypes . Use multi-parametric regression models to identify confounding variables, such as ROS generation or off-target effects on ion channels .
Q. What experimental strategies optimize the use of this compound in combination therapies targeting mitochondrial metabolism?
- Methodological Answer : Design dose-matrix experiments to identify synergistic/antagonistic interactions (e.g., with 2-DG or metformin). Employ real-time metabolic flux analysis to monitor dynamic changes in OCR (oxygen consumption rate) and ECAR (extracellular acidification rate). Prioritize sequential dosing to mimic clinical treatment schedules .
Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration, and duration of exposure). Perform inter-laboratory validation using reference compounds and publish raw data with error margins. Consider cell permeability differences by quantifying intracellular this compound levels via mass spectrometry .
Q. What statistical frameworks are most robust for analyzing this compound's dose-dependent effects in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for cell-to-cell variability, and use bootstrapping to estimate confidence intervals for IC₅₀ values. Validate findings with single-cell RNA-seq to identify subpopulations with differential sensitivity .
Q. Methodological Best Practices
Q. How should researchers validate this compound's purity and bioactivity in experimental batches?
- Methodological Answer : Require certificates of analysis (COA) for HPLC-determined purity (>92%) and confirm functional activity via ATP synthesis inhibition assays. Cross-reference with published spectral data (e.g., NMR, HRMS) for structural verification .
Q. What controls are essential when using this compound to study mitophagy or mitochondrial dynamics?
- Methodological Answer : Include Parkin/MFN2 knockout cells to isolate this compound-specific effects from mitophagy pathways. Use time-lapse imaging with mito-GFP/LC3 reporters and validate with lysosomal inhibition (e.g., chloroquine) .
Q. How can researchers mitigate off-target effects of this compound in whole-organism studies?
- Methodological Answer : Conduct pharmacokinetic profiling to assess tissue-specific accumulation. Use conditional knockout models (e.g., tissue-specific ATP synthase deletions) to distinguish on-target vs. off-target effects. Pair with transcriptomic analysis to identify compensatory pathways .
Q. Data Interpretation & Reporting
Q. What guidelines ensure transparent reporting of this compound-related data in publications?
- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Disclose all experimental variables (e.g., cell passage number, this compound solvent, and incubation time). Provide raw data and statistical code in supplementary materials .
Q. How should researchers handle contradictory findings between this compound-treated in vitro vs. in vivo models?
Properties
IUPAC Name |
(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-YNZHUHFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.